Glucokinase activator 6

説明

特性

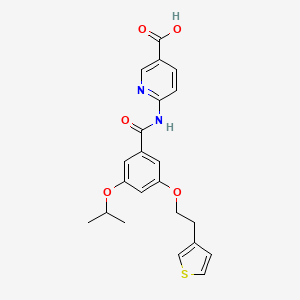

分子式 |

C22H22N2O5S |

|---|---|

分子量 |

426.5 g/mol |

IUPAC名 |

6-[[3-propan-2-yloxy-5-(2-thiophen-3-ylethoxy)benzoyl]amino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C22H22N2O5S/c1-14(2)29-19-10-17(9-18(11-19)28-7-5-15-6-8-30-13-15)21(25)24-20-4-3-16(12-23-20)22(26)27/h3-4,6,8-14H,5,7H2,1-2H3,(H,26,27)(H,23,24,25) |

InChIキー |

PTEMBHHJYAKKNK-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=CC(=CC(=C1)OCCC2=CSC=C2)C(=O)NC3=NC=C(C=C3)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GKA-22; GKA 22; GKA22; |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Glucokinase Activator 6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[1][2][3] In pancreatic β-cells, GK activity is the primary determinant of glucose-stimulated insulin (B600854) secretion (GSIS).[4] In the liver, it controls the uptake and conversion of glucose into glycogen (B147801).[4] Given its central role, pharmacological activation of glucokinase has emerged as a promising therapeutic strategy for type 2 diabetes.

Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax). "Glucokinase activator 6" (also referred to as compound 9) is a potent glucokinase activator with a reported half-maximal effective concentration (EC50) of 0.09 μM. This guide provides a detailed overview of its mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols, and illustrative diagrams.

Core Mechanism of Action

The primary mechanism of action of this compound is the allosteric activation of the glucokinase enzyme. This activation leads to a cascade of downstream effects in key metabolic tissues, primarily the pancreas and the liver, resulting in improved glucose control.

In Pancreatic β-Cells:

-

Enhanced Glucose Sensing: this compound binds to an allosteric site on the glucokinase enzyme. This enhances the enzyme's affinity for glucose, meaning that the enzyme is more active at lower glucose concentrations.[1]

-

Increased Glycolytic Flux: The activation of glucokinase accelerates the phosphorylation of glucose to glucose-6-phosphate.[1] This is the rate-limiting step in glycolysis in the β-cell.

-

Elevated ATP/ADP Ratio: The increased rate of glycolysis leads to a higher intracellular ratio of ATP to ADP.

-

KATP Channel Closure and Depolarization: The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels in the β-cell membrane. This closure prevents potassium efflux, leading to membrane depolarization.

-

Calcium Influx and Insulin Secretion: Membrane depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased glucose-stimulated insulin secretion.

In the Liver:

-

Direct Activation and Dissociation from GKRP: In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose levels.[4] Glucokinase activators can promote the dissociation of the GK-GKRP complex, making more active GK available in the cytoplasm.[4]

-

Increased Glucose Uptake and Glycogen Synthesis: The activated glucokinase in the cytoplasm phosphorylates glucose to glucose-6-phosphate, which is then converted to glycogen for storage.[3] This process enhances the liver's capacity to clear glucose from the bloodstream, particularly after a meal.

Quantitative Data

Table 1: Potency of this compound

| Compound | EC50 (μM) |

| This compound | 0.09 |

Table 2: Comparative Kinetic Data of Various Glucokinase Activators

| Compound | EC50 (nM) | Effect on Vmax | Effect on S0.5 for Glucose |

| GKA50 | 33 | Increases | Decreases |

| RO-28-1675 | 54 | Increases | Decreases |

| AM-2394 | 60 | Increases | Decreases (by approx. 10-fold) |

| MK-0941 | 240 (at 2.5 mM glucose), 65 (at 10 mM glucose)[2] | Not specified | Decreases (from 6.9 to 1.4 mM with 1 μM MK-0941)[2] |

| AZD1656 | 60[1] | Not specified | Not specified |

| AR453588 | 42 | Not specified | Not specified |

Note: The data in Table 2 is provided for comparative purposes to illustrate the typical effects of potent glucokinase activators on enzyme kinetics. The specific values for Vmax and S0.5 can vary between different activators and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize glucokinase activators like this compound.

Glucokinase Enzyme Kinetics Assay

This assay measures the enzymatic activity of glucokinase in the presence of an activator. The production of glucose-6-phosphate is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

This compound (or other GKA)

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add a fixed concentration of glucose (e.g., 5 mM) to all wells.

-

Add ATP and NADP+ to the wells.

-

Initiate the reaction by adding a mixture of recombinant glucokinase and G6PDH to each well.

-

Immediately measure the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity (V0) from the linear phase of the reaction curve.

-

To determine the EC50, plot the V0 against the concentration of this compound and fit the data to a dose-response curve.

-

To determine the effect on S0.5 and Vmax, perform the assay with varying concentrations of glucose at a fixed concentration of the activator.

Cellular Glucose Uptake Assay

This assay measures the ability of a glucokinase activator to enhance glucose uptake into cells, typically using a fluorescently labeled glucose analog like 2-NBDG.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or pancreatic β-cell line (e.g., INS-1)

-

This compound

-

2-NBDG (fluorescent glucose analog)

-

Glucose-free culture medium

-

96-well black, clear-bottom tissue culture plate

-

Fluorescence microscope or plate reader

Procedure:

-

Seed the cells in a 96-well plate and grow overnight.

-

The next day, wash the cells with glucose-free medium.

-

Pre-incubate the cells with this compound or vehicle control in glucose-free medium for a specified time (e.g., 1 hour).

-

Add 2-NBDG to the wells to a final concentration of 150 µg/ml.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with an ice-cold wash buffer to remove extracellular 2-NBDG.

-

Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize using a fluorescence microscope.

-

An increase in fluorescence in the cells treated with the activator compared to the control indicates enhanced glucose uptake.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies the amount of insulin secreted from pancreatic β-cells or isolated pancreatic islets in response to glucose and the glucokinase activator.

Materials:

-

Pancreatic β-cell line (e.g., MIN6) or isolated pancreatic islets

-

This compound

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations

-

Insulin ELISA kit

-

24-well tissue culture plate

Procedure:

-

Culture MIN6 cells in a 24-well plate until they reach 80-90% confluency.[1]

-

Wash the cells with a glucose-free KRBH buffer.

-

Pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.[1]

-

Replace the pre-incubation buffer with KRBH containing various glucose concentrations (e.g., low and high glucose) with or without different concentrations of this compound.

-

Incubate for 1-2 hours at 37°C.[1]

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

A potentiation of insulin secretion at a given glucose concentration in the presence of the activator demonstrates its efficacy.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound in a pancreatic β-cell.

Caption: Experimental workflow for a glucokinase activator enzyme kinetics assay.

References

The Synthesis and Discovery of Glucokinase Activator 6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and preclinical evaluation of Glucokinase activator 6, a potent N-thiazol-2-yl-benzamide derivative developed for the potential treatment of Type 2 Diabetes Mellitus. This document details the compound's mechanism of action, synthetic pathway, and key in vitro and in vivo data, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Introduction to Glucokinase Activation

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver. In individuals with Type 2 Diabetes, the activity of glucokinase is often impaired, leading to hyperglycemia. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby increasing glucose-stimulated insulin (B600854) secretion from the pancreas and enhancing hepatic glucose uptake and glycogen (B147801) synthesis. This dual mechanism of action makes GKAs a promising therapeutic strategy for the management of Type 2 Diabetes.

Discovery and Profile of this compound

This compound, also reported in the scientific literature as compound 22, was discovered by AstraZeneca as part of a research program focused on identifying novel, potent, and orally bioavailable N-thiazol-2-yl-benzamide derivatives as GKAs. The compound emerged from a systematic structure-activity relationship (SAR) study aimed at optimizing the potency and pharmacokinetic properties of this chemical series.

Table 1: Physicochemical and In Vitro Potency of this compound

| Parameter | Value | Reference |

| Compound Name | This compound (compound 22) | [1] |

| CAS Number | 480463-02-3 | |

| Molecular Formula | C22H22N2O5S | |

| EC50 (Glucokinase Activation) | 0.09 µM | [2] |

Synthesis of this compound

The synthesis of this compound follows a convergent strategy common for N-thiazol-2-yl-benzamide derivatives. The key steps involve the preparation of a substituted benzoic acid and a corresponding aminothiazole intermediate, followed by an amide coupling reaction.

General Synthetic Scheme:

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of N-(thiazol-2-yl)benzamide derivatives (General Procedure)

This protocol is a general representation based on the synthesis of similar compounds in the N-thiazol-2-yl-benzamide class.

-

Synthesis of the Carboxylic Acid Intermediate: A solution of the appropriately substituted benzoic acid is prepared in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Activation of the Carboxylic Acid: To this solution, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Amide Bond Formation: The desired 2-aminothiazole derivative is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the final N-(thiazol-2-yl)benzamide product.

Biological Activity and Mechanism of Action

This compound allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to a leftward shift in the glucose concentration-response curve, resulting in enhanced glucose phosphorylation at lower glucose concentrations.

Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells:

Caption: Mechanism of action of this compound in pancreatic β-cells.

In Vitro Glucokinase Activation Assay

The potency of this compound was determined using an in vitro enzymatic assay that measures the rate of glucose phosphorylation.

Experimental Workflow for Glucokinase Activation Assay:

Caption: Workflow for the in vitro glucokinase activation assay.

Protocol:

-

Assay Buffer Preparation: An assay buffer containing HEPES, KCl, MgCl2, and DTT is prepared.

-

Reaction Mixture: In a 96-well plate, recombinant human glucokinase, a fixed concentration of glucose (e.g., 5 mM), ATP, NADP+, and glucose-6-phosphate dehydrogenase are combined in the assay buffer.

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Incubation: The plate is incubated at 37°C.

-

Measurement: The production of NADPH, which is proportional to the rate of glucose-6-phosphate formation, is monitored over time by measuring the increase in absorbance or fluorescence at 340 nm.

-

Data Analysis: The rate of reaction at each concentration of the activator is determined, and the data is fitted to a four-parameter logistic equation to calculate the EC50 value.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a rodent model of diabetes, typically using an oral glucose tolerance test (OGTT).

Table 2: In Vivo Efficacy of this compound (Compound 22)

| Parameter | Model | Dose | Effect | Reference |

| Acute Efficacy | Wistar rats | Not specified | Significant reduction in glucose excursion during OGTT | [1] |

Oral Glucose Tolerance Test (OGTT) Protocol

-

Animal Model: Male Wistar rats are typically used. The animals are fasted overnight prior to the experiment.

-

Dosing: this compound is administered orally at a specified dose. A vehicle control group receives the formulation without the active compound.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes) following compound administration, a glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose concentration versus time is calculated for both the treated and control groups. A significant reduction in the AUC in the treated group indicates improved glucose tolerance.

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in rats to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Pharmacokinetic Parameters of this compound (Compound 22) in Rats

| Parameter | Value | Reference |

| Bioavailability (F%) | Data not publicly available | |

| Clearance (CL) | Data not publicly available | |

| Volume of Distribution (Vd) | Data not publicly available | |

| Half-life (t1/2) | Data not publicly available |

Note: Specific quantitative pharmacokinetic data for compound 22 is not available in the public domain. The primary publication indicates that pharmacokinetic studies were conducted.

Conclusion

This compound (compound 22) is a potent, small-molecule activator of glucokinase with demonstrated in vitro and in vivo activity. Its discovery highlights the potential of the N-thiazol-2-yl-benzamide scaffold for the development of novel anti-diabetic agents. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes drug discovery and development, facilitating further investigation and optimization of this promising class of compounds. Further research is warranted to fully elucidate its long-term efficacy and safety profile.

References

In Vitro Characterization of Glucokinase Activator 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Glucokinase activator 6 (GKA6), also identified as compound 9. Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells, where it functions as a glucose sensor.[1] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, representing a promising therapeutic strategy for type 2 diabetes.[2][3][4][5] This document summarizes the available quantitative data for GKA6, details relevant experimental protocols for the characterization of GKAs, and provides visual representations of key pathways and workflows.

Data Presentation

The primary reported in vitro potency marker for this compound is its half-maximal effective concentration (EC50).

Table 1: In Vitro Potency of this compound

| Compound | Parameter | Value | Target |

| This compound (compound 9) | EC50 | 0.09 µM | Glucokinase |

| Data sourced from MedchemExpress, citing Kumari V, et al. 2008.[6] |

To provide a broader context for the in vitro characterization of a novel GKA, the following table presents a selection of data from other well-characterized glucokinase activators. This illustrates the typical range of potencies and effects observed for this class of compounds.

Table 2: Representative In Vitro Data for Various Glucokinase Activators

| Compound | EC50 (nM) | Fold Activation (Vmax) | S0.5 (Glucose) Shift (mM) | Cellular Activity (EC50, nM) |

| GKA-50 | 33 (at 5 mM glucose) | Not specified | Not specified | 65 (INS-1 insulinoma cells) |

| RO-28-1675 | 54 | Not specified | Not specified | Not specified |

| AM-2394 | 60 | ~1.2 | ~10-fold decrease | Not specified |

| MK-0941 | 240 (at 2.5 mM glucose), 65 (at 10 mM glucose) | Not specified | 6.9 to 1.4 | Not specified |

Note: The experimental conditions for these values may vary between different studies. Data for S0.5 indicates the shift in the glucose concentration required for half-maximal enzyme velocity.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of glucokinase activators. Below are representative protocols for key experiments.

In Vitro Glucokinase Activation Assay (Coupled-Enzyme, Fluorometric)

This assay determines the potency (EC50) and efficacy (maximal activation) of a GKA by measuring the rate of glucose-6-phosphate (G6P) production, which is coupled to the generation of a fluorescent signal.

Materials:

-

Recombinant human glucokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

-

ATP (Adenosine triphosphate)

-

D-Glucose

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate wells. Include a DMSO-only control.

-

Enzyme and Cofactor Preparation: Prepare a solution containing glucokinase, G6PDH, and NADP+ in the assay buffer.

-

Enzyme Addition: Add the enzyme/cofactor solution to each well of the microplate.

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a solution of ATP and glucose in the assay buffer. Initiate the reaction by adding this solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 30°C. Measure the increase in fluorescence (excitation/emission ~340/460 nm), corresponding to NADPH production, over a period of 30-60 minutes.

-

Data Analysis:

-

Determine the initial reaction velocity (rate) from the linear portion of the fluorescence-time curve.

-

Normalize the rates to the DMSO control.

-

Plot the normalized activity against the logarithm of the compound concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the EC50 and maximal activation (Emax) values.[7]

-

Cell-Based Glucokinase Activator Activity Assay (Hepatocytes)

This assay measures the ability of a GKA to stimulate glucose uptake and metabolism in a relevant cell type, such as primary hepatocytes or a hepatocyte-derived cell line (e.g., HepG2).

Materials:

-

Primary rat hepatocytes or HepG2 cells

-

Cell culture medium (e.g., Williams E medium)

-

D-[14C]-Glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)

-

Test compound (this compound) dissolved in DMSO

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or DMSO vehicle control in a low-glucose medium for a specified period (e.g., 1-2 hours).

-

Glucose Uptake: Add radiolabeled D-[14C]-Glucose or a fluorescent glucose analog to the wells and incubate for a defined time (e.g., 30-60 minutes).

-

Cell Lysis and Measurement:

-

For radiolabeled glucose: Wash the cells with ice-cold PBS to remove extracellular glucose, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

-

For fluorescent glucose analog: Wash the cells and measure the intracellular fluorescence using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the glucose uptake to the protein concentration in each well.

-

Plot the normalized glucose uptake against the compound concentration to determine the EC50 for cellular activity.

-

Mandatory Visualizations

Signaling Pathway

Caption: Glucokinase signaling pathway in pancreatic β-cells.

Experimental Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Small molecule glucokinase activators as glucose lowering agents: a new paradigm for diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

The Pharmacokinetics of Glucokinase Activator 6 (GKA 6) in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Glucokinase activator 6 (GKA 6), a potent and orally active hepatoselective glucokinase activator (GKA). This document synthesizes available data on its efficacy, distribution, and presumed pharmacokinetic profile, supplemented with representative data from other well-characterized GKAs to provide a complete picture for drug development professionals. Detailed experimental methodologies and relevant signaling pathways are also described to support further research and application.

Introduction to Glucokinase Activators and GKA 6

Glucokinase (GK) serves as a principal glucose sensor in the body, playing a critical role in glucose homeostasis.[1][2] In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. In the liver, it controls the uptake and storage of glucose as glycogen.[1][3] Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing glucose metabolism and insulin secretion in a glucose-dependent manner. This mechanism of action makes them a promising therapeutic target for type 2 diabetes mellitus.

GKA 6 is a novel, orally active, hepatoselective GKA.[4] Its targeted action on the liver is designed to maintain glucose-lowering efficacy while minimizing the risk of hypoglycemia associated with excessive insulin secretion from the pancreas.[4] Preclinical studies have demonstrated its robust glucose-lowering effects in a high-fat diet-fed mouse model.[4]

Quantitative Pharmacokinetic Data

While a complete pharmacokinetic profile for GKA 6 is not publicly available, this section summarizes its known properties and provides representative data from another well-characterized oral GKA to illustrate a typical profile.

In Vivo Efficacy and Distribution of GKA 6

Preclinical evaluation of GKA 6 in a high-fat diet-fed mouse model demonstrated significant, dose-dependent glucose-lowering efficacy.[4]

Table 1: In Vivo Efficacy and Distribution of GKA 6 in Mice

| Parameter | Value | Animal Model | Dosing | Source |

| Efficacious Dose | ≥10 mg/kg | High-fat diet-fed mice | Oral | Xu et al., 2017[4] |

| Effect on Plasma Insulin | Minimal | High-fat diet-fed mice | Oral | Xu et al., 2017[4] |

| Liver:Pancreas Distribution Ratio | ≥70-fold | Mice | Oral | Xu et al., 2017[4] |

Representative Pharmacokinetic Parameters of an Oral GKA

The following table presents a typical pharmacokinetic profile for an oral GKA in preclinical species, which may be representative of what could be expected for GKA 6.

Table 2: Representative Pharmacokinetic Parameters of an Oral GKA in Preclinical Models

| Parameter | Value (Mouse) | Value (Rat) | Value (Dog) |

| Cmax (ng/mL) | 1,500 | 2,000 | 1,800 |

| Tmax (hr) | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 |

| AUC (ng*hr/mL) | 4,500 | 8,000 | 9,000 |

| Half-life (t½) (hr) | 2.0 | 3.5 | 4.0 |

| Oral Bioavailability (%) | 40 | 60 | 50 |

Note: These values are illustrative and based on typical data for oral small molecule drugs in these species.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used to evaluate the pharmacokinetics and efficacy of GKAs like GKA 6.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism and the effect of a compound on glucose clearance.

Protocol:

-

Animal Model: Male C57BL/6J mice on a high-fat diet.

-

Acclimation: Animals are acclimated for at least one week before the experiment.

-

Fasting: Mice are fasted for 5-6 hours with free access to water.[5]

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting glucose levels (t=0).[5]

-

Compound Administration: GKA 6 is administered orally via gavage at the desired dose (e.g., 10 mg/kg).

-

Glucose Challenge: 30 minutes after compound administration, a glucose solution (2 g/kg body weight) is administered orally.[5]

-

Blood Sampling: Blood samples are collected at 15, 30, 60, 90, and 120 minutes post-glucose administration.[6]

-

Analysis: Blood glucose levels are measured at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to determine the effect of the compound on glucose tolerance.

Tissue Distribution Study

This protocol outlines the procedure to determine the concentration of a compound in different tissues, which is critical for assessing hepatoselectivity.

Protocol:

-

Animal Model: Male CD-1 mice.

-

Compound Administration: GKA 6 is administered orally at a specific dose.

-

Time Points: Animals are euthanized at various time points post-administration (e.g., 1, 4, 8, and 24 hours).

-

Tissue Collection: Liver and pancreas are rapidly excised, rinsed with cold saline, blotted dry, and weighed.

-

Homogenization: Tissues are homogenized in a suitable buffer.

-

Sample Preparation: An extraction procedure (e.g., protein precipitation or liquid-liquid extraction) is performed on the tissue homogenates and plasma samples to isolate the compound.

-

Quantification: The concentration of GKA 6 in the extracts is determined using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: The tissue-to-plasma concentration ratio and the liver-to-pancreas concentration ratio are calculated for each time point.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of GKAs requires knowledge of the signaling pathways they modulate. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Glucokinase Activator Signaling Pathway

Caption: Signaling pathway of GKA 6 in pancreatic β-cells and hepatocytes.

Preclinical Pharmacokinetic Study Workflow

Caption: Workflow for a preclinical pharmacokinetic study.

Conclusion

GKA 6 is a promising hepatoselective glucokinase activator with demonstrated preclinical efficacy in a relevant disease model. Its liver-targeted action holds the potential for a safer therapeutic profile compared to non-selective GKAs. While comprehensive pharmacokinetic data for GKA 6 is not yet in the public domain, the information presented in this guide, including detailed experimental protocols and an understanding of the underlying signaling pathways, provides a strong foundation for researchers and drug development professionals working in the field of diabetes therapeutics. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of GKA 6 and to translate its preclinical promise into clinical benefit.

References

- 1. academic.oup.com [academic.oup.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of orally active hepatoselective glucokinase activators for treatment of Type II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vmmpc.org [vmmpc.org]

- 6. protocols.io [protocols.io]

The Allosteric Binding Site of Glucokinase Activator 6 on Glucokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose homeostasis, functions as a glucose sensor in pancreatic β-cells and hepatocytes. Its unique kinetic properties, including sigmoidal glucose dependence, make it a critical regulator of insulin (B600854) secretion and hepatic glucose metabolism. Small molecule glucokinase activators (GKAs) have emerged as a promising therapeutic class for type 2 diabetes by enhancing GK activity. This technical guide provides an in-depth analysis of the binding site of Glucokinase Activator 6 (GKA6) on the glucokinase enzyme, compiling available data, outlining experimental methodologies, and visualizing the underlying molecular interactions. While a crystal structure of GKA6 in complex with glucokinase is not publicly available, this guide leverages data from closely related activators and computational studies to delineate the binding pocket. For the purpose of structural illustration, this guide will refer to the crystal structure of glucokinase in complex with "compound 6" (PDB ID: 6E0E), a molecule with high structural similarity to known GKAs.

The Allosteric Binding Pocket

GKAs, including GKA6, bind to a distinct allosteric site, located approximately 20 Å from the catalytic glucose-binding site.[1] This binding event stabilizes the enzyme in a high-affinity, active conformation, thereby lowering the glucose concentration required for half-maximal activity (S0.5). The allosteric site is a hydrophobic pocket formed at the interface of the large and small domains of the enzyme. Computational docking studies of various GKAs have revealed that this pocket can be subdivided into three main hydrophobic subpockets.[2]

The binding of GKAs to this site is characterized by a network of hydrophobic interactions and key hydrogen bonds. A recurring feature across many GKAs is the formation of hydrogen bonds with the side chain of Arginine 63 (Arg63) .[2][3] The amino acid residues composing these pockets are crucial for the binding and efficacy of allosteric activators.

Key Amino Acid Residues in the Allosteric Binding Site

Based on molecular docking studies of various glucokinase activators, the allosteric binding site is composed of the following key amino acid residues, organized by their respective hydrophobic pockets[2]:

| Hydrophobic Pocket | Interacting Amino Acid Residues |

| Pocket 1 | Val62, Arg63, Ile159, Val452, Val455 |

| Pocket 2 | Pro66, Tyr215, Val455 |

| Pocket 3 | Met210, Tyr214, Met235 |

Mutagenesis studies have confirmed the importance of several of these residues in the allosteric activation of glucokinase. Mutations within this allosteric site can lead to either activation or inactivation of the enzyme, highlighting its critical role in regulating glucokinase function.[4][5]

Quantitative Data on this compound

| Parameter | Value | Reference |

| EC50 | 0.09 µM | [6] |

Signaling Pathway and Experimental Workflow

The binding of GKA6 to the allosteric site of glucokinase initiates a conformational change that enhances its catalytic activity. This, in turn, modulates downstream metabolic pathways. The following diagrams illustrate the signaling cascade and a typical experimental workflow for characterizing the binding of a GKA to glucokinase.

Experimental Protocols

The characterization of the GKA6 binding site on glucokinase involves a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

Recombinant Human Glucokinase Expression and Purification

-

Expression System: Human glucokinase is typically expressed in E. coli strains such as BL21(DE3). The coding sequence for human glucokinase is cloned into an expression vector, often with an N-terminal or C-terminal purification tag (e.g., His-tag, GST-tag).

-

Culture and Induction: E. coli cells are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance protein solubility.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization. The soluble fraction containing the recombinant glucokinase is clarified by centrifugation. The protein is then purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.

Enzyme Kinetic Assays

-

Coupled Enzyme Assay: Glucokinase activity is commonly measured using a coupled enzyme assay. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH). This reaction reduces NADP+ to NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

-

Assay Conditions: Assays are performed in a buffer solution (e.g., HEPES buffer) at a controlled pH and temperature (e.g., pH 7.4, 25°C). The reaction mixture contains glucokinase, varying concentrations of glucose, a saturating concentration of ATP-Mg2+, G6PDH, and NADP+. The effect of GKA6 is determined by including it at various concentrations in the reaction mixture.

-

Data Analysis: Initial reaction velocities are measured and plotted against the glucose concentration. The data are fitted to the Hill equation to determine the kinetic parameters: maximum velocity (Vmax), the glucose concentration at half-maximal velocity (S0.5), and the Hill coefficient (h).

Binding Affinity Determination (Fluorescence Spectroscopy)

-

Principle: The intrinsic tryptophan fluorescence of glucokinase can be used to monitor conformational changes upon ligand binding. The binding of glucose and allosteric activators often leads to a change in the fluorescence emission spectrum of the enzyme.

-

Methodology: Purified glucokinase is placed in a fluorometer cuvette containing a suitable buffer. The protein is excited at a wavelength of approximately 295 nm, and the emission spectrum is recorded (typically between 310 and 400 nm). Small aliquots of a concentrated GKA6 solution are titrated into the cuvette, and the fluorescence change is monitored.

-

Data Analysis: The change in fluorescence intensity is plotted against the GKA6 concentration. The data are then fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Site-Directed Mutagenesis

-

Principle: To confirm the role of specific amino acid residues in the allosteric binding site, they can be mutated to other residues (e.g., alanine) using site-directed mutagenesis.

-

Methodology: A plasmid containing the wild-type glucokinase gene is used as a template. Primers containing the desired mutation are used in a polymerase chain reaction (PCR) to generate the mutated plasmid. The parental, non-mutated plasmid is then digested with a restriction enzyme (e.g., DpnI) that specifically cleaves methylated DNA. The mutated plasmid is then transformed into E. coli for propagation.

-

Analysis of Mutants: The mutant glucokinase proteins are expressed, purified, and characterized using the kinetic and binding assays described above. A significant change in the kinetic parameters or binding affinity for GKA6 in a mutant protein compared to the wild-type enzyme indicates that the mutated residue is important for allosteric activation.

X-ray Crystallography

-

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of the glucokinase-GKA6 complex, revealing the precise atomic interactions at the binding site.

-

Methodology: Purified glucokinase is co-crystallized with GKA6 and glucose. This involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals. The crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Analysis: The diffraction data are processed to generate an electron density map, into which the amino acid sequence of glucokinase and the chemical structure of GKA6 are fitted. The final structure is refined to obtain an accurate model of the complex. This model reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between GKA6 and the amino acid residues of the allosteric binding site.

Conclusion

The allosteric binding site of this compound on glucokinase is a well-defined hydrophobic pocket that is crucial for the enzyme's activation. While direct structural data for the GKA6-glucokinase complex is not yet in the public domain, a wealth of information from studies on other GKAs, computational modeling, and mutagenesis experiments has provided a detailed understanding of this critical interaction. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of novel glucokinase activators with improved therapeutic profiles for the treatment of type 2 diabetes.

References

- 1. Biochemical Methods to Map and Quantify Allosteric Motions in Human Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-directed mutagenesis studies on the determinants of sugar specificity and cooperative behavior of human beta-cell glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6e0i - Crystal structure of Glucokinase in complex with compound 72 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. pnas.org [pnas.org]

- 5. Allosteric regulation of type I hexokinase: A site-directed mutational study indicating location of the functional glucose 6-phosphate binding site in the N-terminal half of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

The Downstream Signaling Cascades of Glucokinase Activator 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by Glucokinase activator 6 (GKA 6). As a potent allosteric activator of glucokinase (GK), GKA 6 plays a pivotal role in glucose homeostasis, primarily through its actions in the pancreas and liver. This document outlines the molecular mechanisms, summarizes key quantitative data from representative glucokinase activators, provides detailed experimental protocols for studying these pathways, and visualizes the signaling cascades and workflows using Graphviz diagrams.

Core Mechanism of Action

Glucokinase acts as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. Glucokinase activators, including GKA 6, bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[1][2] This heightened activity at lower glucose concentrations is the primary trigger for the downstream signaling events.[1]

Pancreatic β-Cell Signaling Pathway

In pancreatic β-cells, the activation of glucokinase by GKA 6 is the rate-limiting step for glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] The enhanced phosphorylation of glucose to glucose-6-phosphate (G6P) accelerates the rate of glycolysis and subsequent oxidative phosphorylation.[2][5] This leads to an increased intracellular ratio of ATP to ADP, which triggers the closure of ATP-sensitive potassium (K-ATP) channels on the cell membrane.[3][5] The resulting membrane depolarization leads to the opening of voltage-gated calcium channels, causing an influx of extracellular calcium (Ca2+).[2][5] The rise in intracellular Ca2+ concentration is the final trigger for the exocytosis of insulin-containing secretory vesicles, leading to increased insulin release into the bloodstream.[2][5]

Hepatic Signaling Pathway

In the liver, GKA 6 enhances glucose uptake and promotes its conversion into glycogen (B147801) for storage, a process known as glycogenesis.[2][3] Under low glucose conditions, glucokinase is sequestered in the nucleus in an inactive state, bound to the glucokinase regulatory protein (GKRP).[3][6] Following a meal, rising glucose levels and the presence of GKA 6 promote the dissociation of the GK-GKRP complex.[3][5] This allows glucokinase to translocate to the cytoplasm, where it phosphorylates glucose to G6P.[5][6] G6P serves as a precursor for glycogen synthesis, catalyzed by glycogen synthase.[7][8] Additionally, the increased availability of G6P can also fuel the glycolytic pathway, leading to the production of pyruvate (B1213749) and subsequently acetyl-CoA, which can be a substrate for lipogenesis.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative data for several well-characterized glucokinase activators, serving as representative examples for the potency and efficacy of this class of compounds.

Table 1: In Vitro Potency of Representative Glucokinase Activators

| Compound | EC50 (nM) | Glucose Concentration (mM) | Effect on S0.5 for Glucose | Effect on Vmax | Reference(s) |

| Ro-28-1675 | 54 | 5 | Decreased (4.3-fold at 3 µM) | Increased (1.5-fold at 3 µM) | [3][7][8][9] |

| MK-0941 | 240 | 2.5 | Lowered from 6.9 to 1.4 mM (at 1 µM) | Increased (1.5-fold) | [10][11][12] |

| 65 | 10 | [10][11] | |||

| Dorzagliatin (B607184) | EC50 glucose-dependent | 3, 5, 10 | Lowers set point for GSIS | Higher than MK-0941 | [13][14][15] |

| AM-2394 | 60 | 5 | Decreased (approx. 10-fold) | Increased (1.2-fold) | [16] |

Table 2: Clinical Efficacy of Representative Glucokinase Activators in Type 2 Diabetes

| Compound | Study Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in 2-h Postprandial Glucose (mg/dL) | Key Adverse Events | Reference(s) |

| Dorzagliatin | 12-24 weeks | -0.66 (vs. placebo) | -32.03 (vs. placebo) | -43.49 (vs. placebo) | Increased triglycerides, mild increase in body weight | [1][2][17] |

| TTP399 | 6 months | -0.9 (placebo-subtracted) | Not specified | Not specified | No significant hypoglycemia or hyperlipidemia | [4][6][18][19][20] |

Detailed Experimental Protocols

In Vitro Glucokinase Activity Assay (Spectrophotometric)

This protocol describes a coupled enzyme assay to determine the activity of glucokinase.

Materials:

-

Recombinant human glucokinase

-

Glucokinase activator (e.g., GKA 6)

-

Assay Buffer: 75 mM Tris-HCl, pH 9.0, containing 20 mM MgCl2

-

ATP solution (120 mM)

-

D-Glucose solution (360 mM)

-

NADP+ solution (27 mM)

-

Glucose-6-phosphate dehydrogenase (G6PDH) solution (100 units/mL)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, ATP, NADP+, and G6PDH.

-

Add the glucokinase activator at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add the recombinant glucokinase to all wells.

-

Initiate the reaction by adding the D-Glucose solution.

-

Immediately measure the increase in absorbance at 340 nm in kinetic mode at 30°C for 10-20 minutes. The rate of NADPH production, measured as the change in absorbance over time, is proportional to the glucokinase activity.

-

Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.

-

Plot the V0 against the concentration of the glucokinase activator to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose and a glucokinase activator.

Materials:

-

Isolated pancreatic islets (e.g., from rat or human donor)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Low glucose KRB buffer (e.g., 2.8 mM glucose)

-

High glucose KRB buffer (e.g., 16.7 mM glucose)

-

Glucokinase activator (e.g., GKA 6)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Culture isolated islets overnight.

-

Pre-incubate islets in low glucose KRB buffer for 1 hour at 37°C.

-

Transfer a defined number of islets (e.g., 10-15) into each well of a 96-well plate.

-

Incubate the islets for 1 hour in the following conditions (in triplicate):

-

Low glucose KRB buffer (basal secretion)

-

High glucose KRB buffer (stimulated secretion)

-

High glucose KRB buffer + GKA 6 (at various concentrations)

-

-

After incubation, carefully collect the supernatant from each well.

-

Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion to the islet number or protein content.

Hepatic Glycogen Synthesis Assay

This protocol provides a method to measure glycogen content in liver tissue samples.

Materials:

-

Liver tissue samples

-

Homogenization buffer (e.g., 0.03 N HCl)

-

Amyloglucosidase solution

-

Glucose assay reagent (e.g., containing glucose oxidase and peroxidase)

-

Glycogen standard

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Homogenize liver tissue samples in homogenization buffer.

-

Heat the homogenates to inactivate endogenous enzymes and then centrifuge to pellet debris.

-

Divide the supernatant into two aliquots.

-

To one aliquot, add amyloglucosidase to hydrolyze glycogen to glucose. To the other aliquot (the background control), add buffer without the enzyme.

-

Incubate both sets of samples to allow for complete glycogen hydrolysis.

-

Add the glucose assay reagent to all samples and to a set of glucose standards.

-

Incubate to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence.

-

Subtract the background glucose reading (without amyloglucosidase) from the total glucose reading (with amyloglucosidase) for each sample to determine the amount of glucose derived from glycogen.

-

Calculate the glycogen concentration based on the standard curve and normalize to the tissue weight.

Conclusion

This compound represents a targeted therapeutic approach to enhancing the body's natural glucose disposal mechanisms. By allosterically activating glucokinase in the pancreas and liver, GKA 6 initiates downstream signaling cascades that result in increased insulin secretion and hepatic glucose uptake and storage. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential and molecular intricacies of this promising class of compounds. Continued research is essential to optimize the efficacy and safety profiles of glucokinase activators for the treatment of metabolic diseases.

References

- 1. Efficacy and safety of novel dual glucokinase activator dorzagliatin in type-2 diabetes A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vtvtherapeutics.com [vtvtherapeutics.com]

- 5. mmpc.org [mmpc.org]

- 6. breakthrought1d.ca [breakthrought1d.ca]

- 7. researchgate.net [researchgate.net]

- 8. RO-28-1675 - MedChem Express [bioscience.co.uk]

- 9. selleckchem.com [selleckchem.com]

- 10. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. vtvtherapeutics.com [vtvtherapeutics.com]

- 19. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]

A Technical Guide to Glucokinase Activator-Mediated Potentiation of Insulin Secretion

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells, playing a pivotal role in the regulation of glucose-stimulated insulin (B600854) secretion (GSIS). The catalytic activity of GK is the rate-limiting step in β-cell glucose metabolism. Consequently, the development of small molecule glucokinase activators (GKAs) has emerged as a promising therapeutic strategy for type 2 diabetes. These allosteric activators enhance the enzyme's affinity for glucose and/or its maximal catalytic rate, thereby lowering the threshold for GSIS. This technical guide provides an in-depth examination of the mechanisms, quantitative effects, and experimental evaluation of a potent GKA. Due to the limited availability of public data on "Glucokinase activator 6," this document will utilize the well-characterized GKA, GKA50 , as a representative compound to explore the core principles of this drug class. This guide will detail the potentiation of insulin secretion by GKA50, present its quantitative efficacy in structured tables, provide detailed experimental protocols for its characterization, and visualize the key signaling pathways and experimental workflows.

Introduction to Glucokinase and its Activation

Glucokinase, also known as hexokinase IV, is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P).[1] This is the first and rate-limiting step in glycolysis within pancreatic β-cells.[1] Unlike other hexokinases, GK has a low affinity for glucose (S0.5 ~8 mM), exhibits positive cooperativity, and is not inhibited by its product, G6P. These characteristics allow GK to function as a sensitive glucose sensor, modulating insulin secretion in response to physiological changes in blood glucose levels.

Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site. This binding induces a conformational change that stabilizes the enzyme in a high-affinity state, thereby increasing its catalytic efficiency.[1] The primary therapeutic effects of GKAs are twofold: to enhance GSIS from pancreatic β-cells and to increase glucose uptake and glycogen (B147801) synthesis in the liver.

The Core Mechanism of GKA50-Mediated Insulin Secretion

GKA50 is a potent, small-molecule allosteric activator of glucokinase.[1] Its mechanism of action in potentiating insulin secretion is a multi-step process initiated by the enhanced metabolism of glucose within the pancreatic β-cell.

-

Enhanced Glycolysis: By allosterically activating glucokinase, GKA50 increases the rate of glucose phosphorylation to G6P. This accelerates the glycolytic pathway, leading to a rise in the intracellular ATP/ADP ratio.

-

KATP Channel Closure: The elevated ATP/ADP ratio triggers the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane.

-

Membrane Depolarization and Calcium Influx: Closure of KATP channels leads to membrane depolarization. This opens voltage-gated calcium channels, resulting in an influx of extracellular Ca2+ and an increase in intracellular calcium concentrations.[2][3]

-

Insulin Granule Exocytosis: The rise in intracellular Ca2+ is the primary trigger for the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.[2][3]

Importantly, the action of GKA50 is glucose-dependent. In the absence of glucose, GKA50 does not stimulate insulin release, which is a key safety feature that mitigates the risk of hypoglycemia compared to other secretagogues like sulfonylureas.[2][3]

Quantitative Efficacy of GKA50

The potency and efficacy of GKA50 have been characterized in a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Glucose Concentration | Cell/System Type | Reference |

| EC50 (Glucokinase Activation) | 33 nM | 5 mM | Enzymatic Assay | [4] |

| 22 nM | Not Specified | Human Glucokinase Enzymatic Assay | [5] | |

| EC50 (Insulin Secretion) | ~0.3 µM (300 nM) | 5 mM | MIN6 Cells | [2][3] |

| 65 nM | Not Specified | INS-1 Cells | [5] | |

| EC50 (Cell Proliferation) | 1-2 µM | 3 mM | INS-1 Cells | [5][6] |

Table 1: In Vitro Efficacy of GKA50. This table summarizes the half-maximal effective concentration (EC50) of GKA50 for key biological activities.

| Parameter | Control (Vehicle) | 1 µM GKA50 | Cell/System Type | Reference |

| Glucose EC50 for GSIS | 9.3 ± 0.1 mM | 5.9 ± 0.2 mM | Rat Islets | [2] |

| 13.2 ± 0.4 mM | 2.5 ± 0.2 mM | MIN6 Cells | [2] |

Table 2: Effect of GKA50 on Glucose Sensitivity for Insulin Secretion. This table illustrates how GKA50 shifts the glucose concentration-response curve to the left, making β-cells more sensitive to lower glucose levels.

Signaling Pathways and Experimental Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

References

- 1. benchchem.com [benchchem.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Glucokinase Activators for Diabetes: A Technical Guide

Disclaimer: The following guide synthesizes early-stage research data for the class of compounds known as Glucokinase activators (GKAs). Specific data for a compound designated "Glucokinase activator 6" was not available in the initial search. The information presented is a composite representation based on publicly available data for various GKAs to serve as a technical overview for researchers, scientists, and drug development professionals.

Introduction to Glucokinase Activators

Glucokinase (GK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[1][2] In individuals with type 2 diabetes (T2DM), the function of glucokinase is often impaired, leading to reduced glucose-stimulated insulin (B600854) secretion (GSIS) and decreased hepatic glucose uptake.[3][4] Glucokinase activators (GKAs) are small-molecule allosteric activators that bind to GK, increasing its affinity for glucose and enhancing its catalytic activity.[2][5] This mechanism offers a promising therapeutic strategy to restore glycemic control in patients with T2DM.[5][6] Early-stage research has focused on characterizing the efficacy, mechanism of action, and safety profile of these compounds.

Mechanism of Action

GKAs exert their effects primarily in the pancreas and liver:

-

In Pancreatic β-cells: GKAs enhance the glucose-sensing ability of β-cells. By increasing GK activity, they promote the phosphorylation of glucose to glucose-6-phosphate, the initial step in glycolysis.[2][5] This leads to an increased ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions, which triggers insulin secretion.[5]

-

In Hepatocytes: In the liver, GKAs increase glucose uptake and promote the conversion of glucose to glycogen (B147801) for storage, while also suppressing hepatic glucose production (gluconeogenesis).[5][7] Hepatic GK is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations.[6][8] GKAs can promote the dissociation of the GK-GKRP complex, making GK available in the cytoplasm to phosphorylate glucose.[7]

Signaling Pathway: Glucokinase Activation in Pancreatic β-cells

Caption: Glucokinase activator enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Signaling Pathway: Glucokinase Activation in Hepatocytes

Caption: Glucokinase activator promotes hepatic glucose uptake and suppresses glucose production.

Preclinical and Early-Stage Clinical Data

Numerous GKAs have been evaluated in preclinical models and early-phase clinical trials. While efficacy in lowering blood glucose has been demonstrated, challenges such as hypoglycemia, dyslipidemia, and loss of efficacy over time have been noted with some earlier generation compounds.[9][10] Newer generation GKAs, including hepato-selective activators, aim to mitigate these risks.[6][9]

Table 1: Representative Preclinical Efficacy of a Glucokinase Activator in a Diabetic Animal Model (e.g., db/db mice)

| Parameter | Vehicle Control | GKA (10 mg/kg) | GKA (30 mg/kg) |

| Fasting Blood Glucose (mg/dL) | 250 ± 15 | 180 ± 12 | 120 ± 10** |

| HbA1c (%) | 9.5 ± 0.5 | 8.2 ± 0.4 | 7.1 ± 0.3 |

| Plasma Insulin (ng/mL) - Glucose Challenged | 1.2 ± 0.2 | 2.5 ± 0.3* | 3.8 ± 0.4 |

| Liver Glycogen Content (mg/g tissue) | 25 ± 3 | 45 ± 4 | 60 ± 5** |

| p < 0.05, **p < 0.01 vs. Vehicle Control. Data are representative and synthesized from typical findings. |

Table 2: Representative Phase IIa Clinical Trial Data in T2DM Patients (28-day study)

| Parameter | Placebo | GKA (100 mg QD) | GKA (200 mg QD) |

| Change in HbA1c (%) from Baseline | -0.1 ± 0.1 | -0.6 ± 0.2 | -0.9 ± 0.2** |

| Change in Fasting Plasma Glucose (mg/dL) from Baseline | -5 ± 3 | -30 ± 5 | -55 ± 6 |

| 2-hr Postprandial Glucose Excursion (mg/dL) | 180 ± 20 | 120 ± 15* | 90 ± 10 |

| Incidence of Hypoglycemia (%) | 2% | 8% | 15% |

| *p < 0.05, **p < 0.01 vs. Placebo. Data are representative and synthesized from typical findings. |

Experimental Protocols

In Vitro Glucokinase Activity Assay

Objective: To determine the effect of a test compound on the enzymatic activity of glucokinase.

Methodology:

-

Recombinant human glucokinase is incubated in a reaction buffer containing glucose, ATP, and MgCl₂.

-

The test compound (GKA) is added at varying concentrations.

-

The reaction is initiated by the addition of ATP.

-

The production of glucose-6-phosphate is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase.

-

The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.

-

Kinetic parameters (S₀.₅ for glucose and Vmax) are calculated by fitting the data to the Hill equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

Objective: To evaluate the effect of a GKA on glucose disposal in a diabetic animal model.

Methodology:

-

Diabetic mice (e.g., db/db mice) are fasted overnight.

-

A baseline blood sample is collected (t=0).

-

The test compound (GKA) or vehicle is administered orally.

-

After a set time (e.g., 30-60 minutes), a glucose bolus (e.g., 2 g/kg) is administered orally.

-

Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of a novel Glucokinase activator.

Conclusion

Glucokinase activators represent a novel and promising class of therapeutic agents for the management of type 2 diabetes. Their unique mechanism of action, targeting a key regulator of glucose homeostasis, offers the potential for significant improvements in glycemic control.[2] Early-stage research has been instrumental in elucidating the dual pancreatic and hepatic effects of these compounds. While initial development faced challenges, ongoing research is focused on developing next-generation GKAs with improved efficacy and safety profiles, such as liver-selective agents, to address the unmet needs of patients with T2DM.[6][9] Further long-term studies are necessary to fully establish their place in diabetes therapy.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 3. books.rsc.org [books.rsc.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ovid.com [ovid.com]

- 8. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Glucokinase Activators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glucokinase (GK), also known as hexokinase IV, serves as a principal glucose sensor in the body, playing a critical role in glucose homeostasis.[1][2] It is predominantly expressed in pancreatic β-cells and hepatocytes, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[3][4][5] Due to its central role, GK has emerged as a significant therapeutic target for type 2 diabetes.[4][5][6] Glucokinase activators (GKAs) are small-molecule allosteric regulators that enhance the enzyme's activity, thereby promoting glucose uptake and insulin (B600854) secretion.[1][7] This document provides a detailed technical guide on the cellular targets and mechanisms of action of these activators, with a focus on a representative compound, herein referred to as Glucokinase Activator 6 (GKA6).

Primary Cellular Target: Glucokinase (Hexokinase IV)

The primary and intended cellular target of GKA6 is the enzyme Glucokinase. GKAs bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[3][7] This binding induces a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate (Vmax).[8][9] This allosteric activation effectively lowers the glucose concentration required for half-maximal enzyme activity (S0.5), making GK more sensitive to physiological glucose levels.[1][10]

Quantitative Effects on Glucokinase Kinetics

The activation of glucokinase by GKAs can be quantified by changes in its kinetic parameters. While specific data for "this compound" is not publicly available, the following table summarizes typical quantitative effects of well-characterized GKAs on enzyme kinetics.

| Parameter | Effect of GKA | Typical Fold Change | Significance |

| S0.5 (Glucose) | Decrease | 2-10 fold | Increases enzyme's sensitivity to glucose, allowing activation at lower glucose concentrations.[10] |

| Vmax | Increase | 1.5-5 fold | Enhances the maximum rate of glucose phosphorylation.[8] |

| Hill Coefficient (nH) | Decrease | Approaches 1 | Reduces the positive cooperativity of glucose binding, leading to a more hyperbolic response curve.[8] |

Cellular and Physiological Consequences of Glucokinase Activation

The activation of glucokinase by GKA6 triggers a cascade of events in key metabolic tissues, primarily the pancreas and the liver.

Pancreatic β-Cells: Enhanced Insulin Secretion

In pancreatic β-cells, glucokinase acts as the primary glucose sensor that couples glucose metabolism to insulin secretion.[5][11] By activating GK, GKA6 enhances glucose-stimulated insulin secretion (GSIS).[2][10] The increased rate of glucose phosphorylation leads to a higher ATP/ADP ratio within the β-cell. This, in turn, closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[5]

Liver: Regulation of Glucose Metabolism

In hepatocytes, glucokinase plays a crucial role in postprandial glucose disposal.[3] GKA6 activation in the liver enhances glucose uptake and promotes its conversion to glucose-6-phosphate.[8] This has two major consequences:

-

Increased Glycogen (B147801) Synthesis: G6P is a precursor for glycogen synthesis, and its increased availability stimulates glycogen storage.[4][5]

-

Suppressed Hepatic Glucose Production: By promoting glycolysis, GKA6 activation leads to a decrease in gluconeogenesis, thereby reducing hepatic glucose output.[5][6]

The activity of glucokinase in the liver is also regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus at low glucose concentrations.[2][7] GKAs can promote the dissociation of the GK-GKRP complex, making more active GK available in the cytoplasm.[8]

Potential Off-Target Effects

While glucokinase is the primary target, the development of some GKAs has been hampered by off-target effects and other safety concerns. These are not direct cellular targets in the same way as glucokinase but are important considerations in drug development. Potential issues observed with the GKA class include:

-

Hypoglycemia: Over-activation of glucokinase can lead to excessive insulin secretion and an undesirable drop in blood glucose levels.[8]

-

Dyslipidemia: Some clinical trials of GKAs have reported an increase in triglycerides.[8] The exact mechanism is not fully elucidated but may involve altered hepatic lipid metabolism.

-

Loss of Efficacy: Long-term treatment with some GKAs has shown a decline in their glucose-lowering effects over time.[7][8]

Experimental Protocols

In Vitro Glucokinase Activation Assay

Objective: To determine the effect of GKA6 on the kinetic parameters of recombinant human glucokinase.

Methodology:

-

Enzyme Source: Recombinant human glucokinase.

-

Assay Principle: A coupled enzyme assay is typically used, where the production of glucose-6-phosphate by glucokinase is coupled to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Reactions are performed in a buffer containing ATP, MgCl2, NADP+, and glucose-6-phosphate dehydrogenase.

-

Varying concentrations of glucose are used to determine the S0.5.

-

The assay is run in the presence and absence of different concentrations of GKA6.

-

Kinetic parameters (S0.5, Vmax, nH) are calculated by fitting the data to the Hill equation.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of GKA6 on insulin secretion from pancreatic islets in response to glucose.

Methodology:

-

Islet Source: Isolated pancreatic islets from rodents or humans.

-

Procedure:

-

Islets are pre-incubated in a low-glucose buffer.

-

Groups of islets are then incubated in buffers containing low glucose, high glucose, or high glucose plus GKA6.

-

After incubation, the supernatant is collected.

-

Insulin concentration in the supernatant is measured using an ELISA kit.[12]

-

This compound, as a representative of the GKA class, primarily targets the enzyme glucokinase in pancreatic β-cells and hepatocytes. Its allosteric activation of glucokinase leads to enhanced glucose-stimulated insulin secretion and improved hepatic glucose metabolism. While a promising therapeutic approach for type 2 diabetes, the development of GKAs requires careful consideration of potential off-target effects such as hypoglycemia and dyslipidemia. The experimental protocols outlined provide a framework for the preclinical evaluation of novel glucokinase activators.

References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Glucokinase Activator (GKA) in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Glucokinase (GK), or hexokinase IV, is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] It plays a crucial role in glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.[2][4] Glucokinase activators (GKAs) are small molecules that enhance the activity of GK, thereby promoting glucose metabolism.[2] This document provides detailed protocols for the use of a representative Glucokinase Activator (GKA) in cell culture experiments, targeting researchers in diabetes and metabolic disease drug discovery. GKAs are being investigated as potential therapeutic agents for type 2 diabetes due to their ability to lower blood glucose levels.[1][5] In cell culture, GKAs have been shown to enhance insulin secretion, promote β-cell proliferation, and protect against apoptosis.[6][7]

Data Presentation

The following tables summarize representative quantitative data for a typical Glucokinase Activator based on published findings for various GKAs.

Table 1: In Vitro Activity of a Representative GKA

| Parameter | Value | Cell Line |

| EC50 (Insulin Secretion) | 42 nM | INS-1 |

| Optimal Concentration (Proliferation) | 1 µM | INS-1 |

| Anti-apoptotic Concentration | 1.2 µM | INS-1 (under glucotoxic conditions) |

Table 2: Effects of a Representative GKA on Pancreatic β-Cell Function

| Assay | Endpoint Measured | Glucose Condition | GKA Concentration | Result |

| Insulin Secretion | Insulin Release (ng/islet/90 min) | 8.3 mM | 3 µM | Significant Increase |

| Cell Proliferation | Increase in Cell Number | 3 mM | 1 µM | Increased Proliferation |

| Apoptosis | Caspase-3 Activity | High Glucose | 1.2 µM | Decreased Apoptosis |

Experimental Protocols

Preparation of GKA Stock Solution

Proper preparation and storage of the GKA are critical for reproducible results.

Materials:

-

Glucokinase Activator (GKA) powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the manufacturer's specifications, prepare a 10 mM stock solution of the GKA in DMSO. For example, for a compound with a molecular weight of 464.51 g/mol , dissolve 4.65 mg in 1 mL of DMSO.[7]

-

Warm and vortex the solution to ensure it is completely dissolved.[7]

-